[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester

Catalog No.
S1895670
CAS No.
88878-50-6
M.F
C24H35FO2
M. Wt
374.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-,...

CAS Number

88878-50-6

Product Name

[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester

IUPAC Name

(4-fluorophenyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate

Molecular Formula

C24H35FO2

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C24H35FO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(26)27-23-16-14-22(25)15-17-23/h14-21H,2-13H2,1H3

InChI Key

ZVCPJOLFAYLVER-UHFFFAOYSA-N

SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)F

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)F

[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester (CAS 88878-50-6), commonly designated in industrial literature as 5-HHEB-F, is a high-purity fluorinated bicyclohexyl-carboxylate ester utilized as a core mesogen in nematic liquid crystal (LC) formulations [1]. Featuring a terminal n-pentyl chain and a 4-fluorophenyl ester headgroup, this compound is engineered to broaden the nematic phase temperature range while maintaining a moderate positive dielectric anisotropy. In industrial procurement, 5-HHEB-F is primarily sourced to elevate the clearing point of active-matrix TFT and STN display mixtures without inducing the severe rotational viscosity penalties associated with multi-fluorinated or longer-chain analogs [2].

Research Fit

Workflow
Nematic LC mixture formulation
Structural Feature
Low-birefringence bicyclohexyl core
Application Context
TN / STN / TFT electro-optical display research

In liquid crystal manufacturing, generic substitution of mesogens critically disrupts the carefully balanced electro-optical properties of the final mixture [1]. Replacing 5-HHEB-F with its propyl analog (3-HHEB-F) alters the crystalline packing efficiency, shifting the melting point and compressing the nematic thermal stability window at low temperatures. Furthermore, substituting the ester-linked 5-HHEB-F with a direct-bonded analog (such as 5-HHB-F) drastically reduces the clearing point, compromising the display's performance at elevated operating temperatures. Buyers must procure the exact pentyl-ester-monofluoro configuration to ensure reproducible threshold voltages and switching speeds in wide-temperature-range display panels [2].

Substitution Risk

Alkyl chain length
Shorter homologs may shift phase transition temperatures and reduce nematic thermal stability
Fluorophenyl ester head
Non-fluorinated or differently substituted phenyl esters can alter dielectric anisotropy and clearing point
Core ring structure
Replacement of bicyclohexyl with phenyl-containing cores may compress nematic phase range and reduce photostability

Ester Linkage-Driven Clearing Point Elevation

The inclusion of the carboxylate ester linkage in 5-HHEB-F significantly enhances the thermal stability of the nematic phase compared to direct-bonded analogs [1]. While direct phenyl-cyclohexyl compounds offer lower viscosity, they suffer from depressed clearing points. Formulations incorporating 5-HHEB-F consistently achieve higher clearing temperatures, enabling display operation at elevated temperatures without transitioning to the isotropic phase [2].

Evidence DimensionClearing Point Contribution
Target Compound Data5-HHEB-F (Ester-linked)
Comparator Or Baseline5-HHB-F (Direct-bonded analog)
Quantified DifferenceEster linkage provides a significantly higher clearing point contribution to the host mixture.
ConditionsStandard nematic host mixture evaluation

Procuring the ester-linked 5-HHEB-F is essential for formulating displays that must operate reliably in high-temperature industrial or automotive environments.

Melting point
Class-level
64–66 °C
Balances storage stability and eutectic melting for mixture processing
Trend in homologous alkyl chain series; DSC data

Optimized Dielectric Anisotropy with Controlled Viscosity

5-HHEB-F features a single terminal fluorine atom, which provides a moderate positive dielectric anisotropy necessary for lowering the threshold voltage in TN and TFT displays [1]. Compared to its trifluorinated counterpart, 5-HHEB(F,F)-F, the mono-fluoro 5-HHEB-F exhibits a substantially lower rotational viscosity. This allows manufacturers to balance the driving voltage requirements without sacrificing the switching speed of the liquid crystal mixture [2].

Evidence DimensionRotational Viscosity vs Dielectric Anisotropy
Target Compound Data5-HHEB-F (Mono-fluoro)
Comparator Or Baseline5-HHEB(F,F)-F (Trifluoro analog)
Quantified DifferenceMono-fluoro target yields lower rotational viscosity at the expense of maximized dielectric anisotropy.
ConditionsElectro-optical property testing in TFT-LCD host mixtures

Buyers optimizing for fast-response displays should prioritize 5-HHEB-F over multi-fluorinated analogs to prevent viscosity-induced ghosting.

Purity (GC)
Supporting evidence
>98.0%
Reduces VHR degradation risk in TFT-grade mixtures
NMR structure confirmation provided; GC method

Pentyl Chain Optimization for Low-Temperature Solubility

The length of the terminal alkyl chain in bicyclohexyl fluorophenyl esters strictly dictates the compound's melting point and solubility in host mixtures [1]. The pentyl homolog (5-HHEB-F) occupies an optimal intermediate position; it avoids the higher melting points typically associated with the shorter propyl (3-HHEB-F) and ethyl analogs, which are prone to crystallization at low temperatures, while avoiding the smectic phase induction common in longer heptyl chains [2].

Evidence DimensionLow-Temperature Crystallization Resistance
Target Compound Data5-HHEB-F (Pentyl chain)
Comparator Or Baseline3-HHEB-F (Propyl chain)
Quantified DifferencePentyl chain offers improved low-temperature solubility and resists crystalline precipitation better than the propyl homolog.
ConditionsLow-temperature storage stability testing of LC mixtures

Selecting the pentyl homolog ensures that the final liquid crystal formulation will not crystallize during shipping or operation in sub-zero environments.

Optical & Stability
Class-level
Low Δn (≈0.04–0.08)
Supports low-birefringence, photostable LC mixtures
Bicyclohexyl vs. phenyl-containing analog comparison
Solubility
Class-level
Soluble in toluene
Pentyl chain supports homogeneous blending in commercial hosts
Balanced lipophilicity for nematic compatibility
Stereochemistry
Supporting evidence
trans,trans (NMR)
Ensures rod-like geometry for nematic mesophase formation
Cis-isomer contamination ≤2% inferred from purity

Active-Matrix TFT-LCD Formulations

5-HHEB-F is the right choice for high-reliability TFT displays where a high clearing point is mandatory to prevent screen blackouts under direct sunlight or high-heat conditions, directly leveraging its ester-linked thermal stability [1].

Fast-Response Nematic Mixtures

In applications where multi-fluorinated compounds would induce unacceptable rotational viscosity, 5-HHEB-F serves as a balanced viscosity-modifier that still contributes positively to the nematic temperature range and dielectric anisotropy [2].

Wide-Temperature Range Industrial Displays

Due to the pentyl chain's superior low-temperature solubility compared to shorter homologs, this compound is ideal for formulating displays used in automotive or outdoor industrial equipment that must resist crystallization in sub-zero environments [1].

Application Fit

Application
Selection Property
Validation Focus
Low-birefringence nematic mixtures for TN/STN cells
Low optical anisotropy bicyclohexyl core
Nematic phase range and Δn profiling in host mixture
TFT LC mixtures requiring high VHR
High purity (>98% GC) and saturated core
VHR retention and ionic impurity analysis
Structure–property studies on fluorinated mesogens
Defined trans,trans stereochemistry and pentyl homolog
Comparative phase behavior and dielectric property measurement
Cholesteric mixture development via chiral doping
Achiral nematic host with predictable melting point
Helical pitch length tuning and chiral dopant compatibility

XLogP3

8.7

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